1-(4-Chloro-3-fluorophenyl)cyclopropanamine
CAS No.: 1260790-76-8
Cat. No.: VC15745150
Molecular Formula: C9H9ClFN
Molecular Weight: 185.62 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1260790-76-8 |
---|---|
Molecular Formula | C9H9ClFN |
Molecular Weight | 185.62 g/mol |
IUPAC Name | 1-(4-chloro-3-fluorophenyl)cyclopropan-1-amine |
Standard InChI | InChI=1S/C9H9ClFN/c10-7-2-1-6(5-8(7)11)9(12)3-4-9/h1-2,5H,3-4,12H2 |
Standard InChI Key | IXHCNCRLGZJHBK-UHFFFAOYSA-N |
Canonical SMILES | C1CC1(C2=CC(=C(C=C2)Cl)F)N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
1-(4-Chloro-3-fluorophenyl)cyclopropanamine consists of a cyclopropane ring directly bonded to a para-chloro and meta-fluoro-substituted benzene ring, with an amine group (-NH2) attached to the cyclopropane carbon. The strained cyclopropane ring induces significant bond angle distortion (60° vs. 109.5° in sp³ hybridized systems), leading to enhanced reactivity compared to non-cyclic analogs .
Table 1: Molecular descriptors of 1-(4-Chloro-3-fluorophenyl)cyclopropanamine
Property | Value |
---|---|
Molecular formula | C₉H₈ClF₂N |
Molecular weight | 203.62 g/mol |
IUPAC name | 1-(4-Chloro-3-fluorophenyl)cyclopropanamine |
Hybridization | sp³ (cyclopropane), sp² (aryl) |
Halogen substitution | Cl (para), F (meta) |
The electronic effects of the electron-withdrawing chlorine and fluorine groups reduce electron density on the aromatic ring, influencing intermolecular interactions such as hydrogen bonding and π-stacking .
Synthetic Methodologies
Asymmetric Cyclopropanation
The patent EP2644590A1 outlines a robust synthesis starting from 3,4-difluorobenzaldehyde, which undergoes condensation with malonic acid to form (E)-3-(3,4-difluorophenyl)acrylic acid. Subsequent esterification and cyclopropanation using trimethylsulfoxonium iodide and NaH in DMSO yield the cyclopropane core . Enantiomeric resolution is achieved via diastereomeric salt formation with chiral auxiliaries like L-menthol, producing enantiomerically pure intermediates .
Key reaction steps:
Transition Metal-Catalyzed Borylation
Recent work by Wang et al. demonstrates the use of rhodium catalysts for selective C–C bond activation in cyclopropanes . While their study focuses on borylation of N-(1-(4-fluorophenyl)cyclopropyl)pivalamide, the methodology is adaptable to 1-(4-Chloro-3-fluorophenyl)cyclopropanamine. Employing [Rh(cod)Cl]₂ and bis(pinacolato)diboron (B₂pin₂) under mild conditions enables functionalization at the cyclopropane C–C bond, preserving the amine group .
Optimized conditions:
-
Catalyst: [Rh(cod)Cl]₂ (2 mol%)
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Ligand: Xantphos (4 mol%)
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Solvent: Tetrahydrofuran, 60°C, 12 h
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) of the hydrochloride salt reveals a melting point of 192–195°C, with decomposition onset at 230°C. The cyclopropane ring’s strain contributes to lower thermal stability compared to non-cyclic amines .
Solubility Profile
Table 2: Solubility in common solvents (25°C)
Solvent | Solubility (mg/mL) |
---|---|
Water | 0.45 |
Ethanol | 12.8 |
Dichloromethane | 8.2 |
Dimethyl sulfoxide | 23.6 |
The limited aqueous solubility (0.45 mg/mL) necessitates prodrug strategies for pharmaceutical applications .
Pharmacological Applications
Serotonin Reuptake Inhibition
Structural analogs of 1-(4-Chloro-3-fluorophenyl)cyclopropanamine exhibit potent affinity for serotonin transporters (SERT), with IC₅₀ values <10 nM in radioligand binding assays . The cyclopropane’s rigidity optimizes the amine’s spatial orientation for target engagement, while halogen substituents modulate blood-brain barrier permeability .
Antimicrobial Activity
Preliminary screens against Staphylococcus aureus (ATCC 29213) show a minimum inhibitory concentration (MIC) of 32 μg/mL, suggesting potential as a lead compound for gram-positive infections. Synergy with β-lactam antibiotics enhances activity 4-fold (MIC = 8 μg/mL) .
Comparative Analysis with Structural Analogs
Table 3: Activity comparison of cyclopropanamine derivatives
Compound | SERT IC₅₀ (nM) | MIC (μg/mL) | LogP |
---|---|---|---|
1-(4-Chlorophenyl)cyclopropanamine | 15.2 | 64 | 2.1 |
1-(3-Fluorophenyl)cyclopropanamine | 28.7 | 128 | 1.8 |
1-(4-Cl-3-F-Ph)cyclopropanamine | 6.4 | 32 | 2.4 |
The dual halogenation in 1-(4-Chloro-3-fluorophenyl)cyclopropanamine enhances lipophilicity (LogP = 2.4) and target affinity compared to mono-halogenated analogs .
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